2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid
Overview
Description
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid is a fluorinated organic compound characterized by the presence of a fluoro group, a pyrrolidinyl ring, and a carboxylic acid functional group
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific biological context and the presence of other functional groups in the molecule.
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on various factors, including its chemical structure, solubility, stability, and the route of administration. The compound contains a fluorine atom, which could potentially enhance its metabolic stability .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound interacts with enzymes such as sodium channel blockers, which are crucial in regulating ion flow in cells . The interaction between this compound and these enzymes involves binding to specific sites, leading to inhibition or modulation of enzyme activity. Additionally, this compound may interact with other biomolecules, including proteins and receptors, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect sodium channel activity, which in turn impacts cellular excitability and signal transduction . Furthermore, this compound may alter gene expression patterns by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, its interaction with sodium channel blockers results in the modulation of ion flow across cell membranes . Additionally, this compound may influence gene expression by binding to DNA or interacting with transcriptional machinery, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and regulation of cellular processes. At high doses, this compound can induce toxic or adverse effects, including disruption of cellular homeostasis and induction of apoptosis . Threshold effects have been observed, where specific concentrations of the compound lead to significant changes in biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound may undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities . The involvement of this compound in these pathways can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The interaction with transporters and binding proteins influences its localization and concentration within different tissues, affecting its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid typically involves the following steps:
Fluorination: The starting material, 4-oxo-4-(pyrrolidin-1-yl)butanoic acid, undergoes fluorination using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Purification: The fluorinated product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The pyrrolidinyl ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Hydrogenated Derivatives: Resulting from the reduction of the fluorine atom.
Substituted Pyrrolidinyl Derivatives: Resulting from substitution reactions.
Scientific Research Applications
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used to study enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid: Similar structure but without the fluorine atom.
2-Fluoro-4-oxo-4-(piperidin-1-yl)butanoic acid: Similar structure but with a piperidinyl ring instead of pyrrolidinyl.
Uniqueness: 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the importance and potential applications of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-fluoro-4-oxo-4-pyrrolidin-1-ylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO3/c9-6(8(12)13)5-7(11)10-3-1-2-4-10/h6H,1-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPJENJZUKKUMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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